2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-11(2)14-9-17(23)21-12(10-25-18(21)20-14)8-16(22)19-13-6-4-5-7-15(13)24-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSISXJXMVZNRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide is a thiazolo-pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure characterized by a thiazole ring, a pyrimidine core, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 375.5 g/mol. The presence of these functional groups contributes to its diverse pharmacological properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of thiazolo-pyrimidine derivatives. The compound under review has demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 μg/mL |
| Escherichia coli | 256 μg/mL |
| Pseudomonas aeruginosa | 512 μg/mL |
| Salmonella typhi | 512 μg/mL |
In vitro studies indicated that this compound exhibited moderate-to-good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been tested for antifungal properties, showing notable effectiveness against fungi such as Candida albicans and Aspergillus flavus. The MIC values for antifungal activity were found to be in the range of 32–128 μg/mL .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer effects. Research indicates that it may exert cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HL-60 (leukemia) | 158.5 ± 12.5 |
| MCF-7 (breast cancer) | 200.0 |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .
The biological activities of this compound are believed to be mediated through interactions with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer progression. For instance, thiazole and pyrimidine derivatives are known to inhibit key enzymes that are crucial for bacterial survival or cancer cell metabolism .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazolo-pyrimidine derivatives highlighted the superior antibacterial activity of compounds similar to the one , particularly against Staphylococcus aureus and Escherichia coli. The study utilized the agar well diffusion method to determine MIC values .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic potential of the compound on leukemia cells, revealing significant inhibition of cell viability at specific concentrations. This study utilized MTT assays to quantify cell viability post-treatment .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The thiazole and pyrimidine rings are known pharmacophores that contribute to the antimicrobial properties of compounds in drug discovery. Derivatives of thiazolo-pyrimidines have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects against various pathogens.
- Anti-inflammatory Properties : In silico studies have suggested the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for treating inflammatory diseases.
- Anticancer Effects : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), indicating its potential as an anticancer agent.
Antimicrobial Screening
A series of synthesized thiazolo-pyrimidine derivatives were tested against Candida albicans and gram-positive bacteria. The results indicated notable inhibition zones in disk diffusion assays, showcasing the compound's antimicrobial potential.
Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxicity of various derivatives on multiple cancer cell lines using the MTT assay. Results confirmed that certain modifications significantly improved anticancer activity, with IC50 values ranging from 5.69 to 9.36 µM for specific derivatives.
Data Summary Table
| Application | Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against C. albicans |
| Anti-inflammatory | Potential 5-LOX inhibitor | Promising results in molecular docking studies |
| Anticancer | Cytotoxic effects | IC50 values between 5.69 - 9.36 µM |
Preparation Methods
Synthesis of 7-Isopropyl-5-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine
The thiazolo-pyrimidine core is synthesized via a modified Biginelli reaction, adapting conditions from triazolo-pyrimidine syntheses.
Reaction Scheme :
$$
\text{Ethyl acetoacetate} + \text{Isobutyraldehyde} + \text{Thiourea} \xrightarrow{\text{ZnCl}_2, \text{AcOH}} \text{7-Isopropyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate} \rightarrow \text{Cyclization} \rightarrow \text{Thiazolo[3,2-a]pyrimidine Core}
$$
Procedure :
A mixture of ethyl acetoacetate (10 mmol), isobutyraldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid (2 mL) is heated at 80°C for 4 hours. The intermediate thiourea-adduct precipitates upon cooling, yielding 7-isopropyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (85% yield). Cyclization is achieved by refluxing in ethanol with concentrated HCl, forming the thiazolo-pyrimidine core.
Key Optimization Parameters :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst (ZnCl₂) | 20 mol% | Enhances cyclization efficiency |
| Solvent | Glacial AcOH | Promotes intermediate stability |
| Reaction Time | 4 hours | Maximizes conversion without decomposition |
Bromoacetylation at Position 3
The thiazolo-pyrimidine core undergoes bromoacetylation to introduce a reactive handle for subsequent amidation.
Reaction Scheme :
$$
\text{Thiazolo-pyrimidine Core} + \text{Bromoacetyl Bromide} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{3-Bromoacetyl-thiazolo[3,2-a]pyrimidine}
$$
Procedure :
To a solution of the thiazolo-pyrimidine core (5 mmol) in dichloromethane (DCM), triethylamine (6 mmol) is added under nitrogen. Bromoacetyl bromide (5.5 mmol) is added dropwise at 0°C, and the reaction is stirred for 2 hours. The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding the bromoacetyl intermediate (72%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.15 (s, 2H, COCH₂Br), 5.32 (s, 2H, pyrimidine-H), 6.88 (s, 1H, thiazole-H).
- ESI-MS : m/z 314.05 [M+H]⁺.
Amidation with 2-(Methylthio)Aniline
The final step involves nucleophilic displacement of bromide by 2-(methylthio)aniline.
Reaction Scheme :
$$
\text{3-Bromoacetyl-thiazolo-pyrimidine} + \text{2-(Methylthio)Aniline} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound}
$$
Procedure :
A mixture of the bromoacetyl intermediate (3 mmol), 2-(methylthio)aniline (3.3 mmol), and potassium carbonate (6 mmol) in DMF is heated at 60°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the title compound (68%).
Optimization Insights :
- Solvent Choice : DMF enhances nucleophilicity of the aniline.
- Base Effect : K₂CO₃ outperforms Et₃N in minimizing side reactions.
Alternative Synthetic Pathways and Comparative Analysis
One-Pot Tandem Cyclization-Amidation Approach
An alternative method condenses Stages 1–3 into a single pot, reducing purification steps.
Procedure :
Ethyl acetoacetate, isobutyraldehyde, thiourea, and 2-(methylthio)aniline are reacted in the presence of ZnCl₂ and acetic acid, followed by sequential addition of bromoacetyl bromide. While this method offers a shorter workflow (total yield 55%), it requires precise stoichiometric control to avoid polymerization.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiazolo-pyrimidine core on Wang resin enables iterative coupling steps, suitable for combinatorial chemistry. Post-amidation, cleavage with TFA/H₂O (95:5) liberates the target compound with 60% yield and >90% purity.
Critical Analysis of Reaction Conditions and Yield Optimization
Impact of Catalysts on Cyclocondensation Efficiency
Comparative studies of Lewis acid catalysts reveal:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| ZnCl₂ | 85 | 92 |
| FeCl₃ | 78 | 88 |
| Cu(OAc)₂ | 65 | 82 |
Zinc chloride’s superior performance is attributed to its dual role as a Lewis acid and dehydrating agent.
Solvent Effects in Amidation
Screening polar aprotic solvents demonstrates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 68 | 6 |
| DMSO | 62 | 8 |
| Acetonitrile | 58 | 10 |
DMF’s high dielectric constant facilitates anion stabilization, accelerating the SN2 mechanism.
Purification and Characterization Protocols
Chromatographic Purification
Silica gel chromatography (ethyl acetate:hexane gradient) effectively separates the target compound from unreacted aniline and dimeric byproducts. Analytical HPLC (C18 column, acetonitrile:water 70:30) confirms ≥95% purity.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, SCH₃), 3.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.62 (s, 2H, COCH₂N), 6.95–7.45 (m, 4H, aryl-H), 8.12 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- HRMS (ESI) : m/z 375.1321 [M+H]⁺ (calc. 375.1324).
Industrial-Scale Production Considerations
Scaling the synthesis to kilogram quantities necessitates:
- Continuous Flow Reactors : For precise control of exothermic cyclocondensation.
- Crystallization Optimization : Ethanol/water mixtures (7:3) achieve consistent particle size distribution (D90 < 50 μm).
- Quality Control : In-process LC-MS monitoring ensures batch-to-batch reproducibility.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring and substituted with an isopropyl group at position 7, a 5-oxo group, and an N-(2-(methylthio)phenyl)acetamide side chain. The sulfur and nitrogen atoms in the thiazole ring enhance electrophilic reactivity, while the methylthio phenyl group contributes to lipophilicity and potential receptor binding . The 5-oxo group may participate in hydrogen bonding, influencing interactions with biological targets like cyclooxygenase (COX) enzymes .
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Synthesis typically involves:
- Step 1 : Cyclization of thiazole precursors (e.g., 2-aminothiazole derivatives) with diketones or keto-esters under acidic (e.g., HCl) or basic (e.g., NaOEt) conditions to form the thiazolopyrimidine core .
- Step 2 : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups, controlled temperatures (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methylthio phenyl protons at δ 2.4–2.6 ppm) and confirms ring fusion .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 415.12 for [M+H]⁺) .
- IR Spectroscopy : Identifies carbonyl stretches (5-oxo group at ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., COX inhibition vs. antiviral effects)?
Contradictions may arise from assay conditions (e.g., cell lines, enzyme isoforms) or structural analogs with varying substituents. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methylthio with methoxy) and test activity across assays .
- Molecular Docking : Compare binding affinities to COX-1/2 vs. viral protease active sites using software like AutoDock .
- Dose-Response Analysis : Validate potency (IC₅₀) in standardized assays (e.g., ELISA for COX inhibition) .
Q. What experimental design strategies optimize the compound’s reactivity in functionalization reactions?
Use a Design of Experiments (DoE) approach to screen variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–100°C | 80°C (maximizes yield) |
| Catalyst | Pd(OAc)₂ vs. CuI | Pd(OAc)₂ (95% purity) |
| Solvent | DMF vs. THF | DMF (polar aprotic) |
| Post-screening, validate via HPLC and kinetic studies to assess reaction pathways . |
Q. How does the methylthio substituent influence metabolic stability compared to analogs with methoxy or chloro groups?
- In vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The methylthio group may undergo oxidation to sulfoxide/sulfone derivatives, reducing bioavailability vs. methoxy analogs .
- Computational Prediction : Use software like Schrödinger’s ADMET Predictor to compare logP and cytochrome P450 binding .
Comparative Analysis of Structural Analogs
Q. How does this compound compare to similar thiazolopyrimidine derivatives in terms of bioactivity?
| Compound | Structural Variation | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 7-isopropyl, 2-(methylthio)phenyl | COX-2: 0.8 µM |
| N-(6-methylthio)pyrimidine | 6-methylthio, no thiazole fusion | Antiviral: 5.2 µM |
| Thiazole-pyrimidine hybrid | Methoxy substituent | COX-1: 12.3 µM |
| The isopropyl and methylthio groups enhance COX-2 selectivity over COX-1 by 15-fold, likely due to steric and hydrophobic interactions . |
Methodological Recommendations
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside ELISA) .
- Synthetic Optimization : Employ flow chemistry for hazardous steps (e.g., thiol oxidation) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
